molecular formula C18H19BrO4 B4905481 4-[4-(2-bromophenoxy)butoxy]-3-methoxybenzaldehyde CAS No. 6467-68-1

4-[4-(2-bromophenoxy)butoxy]-3-methoxybenzaldehyde

Cat. No.: B4905481
CAS No.: 6467-68-1
M. Wt: 379.2 g/mol
InChI Key: RISXBUMFYGBSJC-UHFFFAOYSA-N
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Description

4-[4-(2-bromophenoxy)butoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C18H19BrO4 It is characterized by the presence of a bromophenoxy group, a butoxy chain, and a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-bromophenoxy)butoxy]-3-methoxybenzaldehyde typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

  • Step 1: Synthesis of 2-bromophenol

    • React phenol with bromine in the presence of a solvent such as acetic acid to obtain 2-bromophenol.
  • Step 2: Formation of 2-bromophenoxybutane

    • React 2-bromophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 2-bromophenoxybutane.
  • Step 3: Coupling Reaction

    • Perform the Suzuki-Miyaura coupling reaction between 2-bromophenoxybutane and 3-methoxybenzaldehyde using a palladium catalyst (e.g., palladium acetate) and a base (e.g., potassium carbonate) in a solvent such as tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-bromophenoxy)butoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-[4-(2-carboxyphenoxy)butoxy]-3-methoxybenzoic acid.

    Reduction: 4-[4-(2-bromophenoxy)butoxy]-3-methoxybenzyl alcohol.

    Substitution: 4-[4-(2-aminophenoxy)butoxy]-3-methoxybenzaldehyde.

Scientific Research Applications

4-[4-(2-bromophenoxy)butoxy]-3-methoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(2-bromophenoxy)butoxy]-3-methoxybenzaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenoxy group can enhance binding affinity to certain targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde
  • 4-[4-(2-fluorophenoxy)butoxy]-3-methoxybenzaldehyde
  • 4-[4-(2-iodophenoxy)butoxy]-3-methoxybenzaldehyde

Uniqueness

4-[4-(2-bromophenoxy)butoxy]-3-methoxybenzaldehyde is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. The combination of the bromophenoxy group with the butoxy chain and methoxybenzaldehyde moiety provides a distinct structural framework that can be exploited in various applications.

Properties

IUPAC Name

4-[4-(2-bromophenoxy)butoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO4/c1-21-18-12-14(13-20)8-9-17(18)23-11-5-4-10-22-16-7-3-2-6-15(16)19/h2-3,6-9,12-13H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISXBUMFYGBSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367770
Record name 4-[4-(2-bromophenoxy)butoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6467-68-1
Record name 4-[4-(2-bromophenoxy)butoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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